Maytansinol-3-propionate

Description

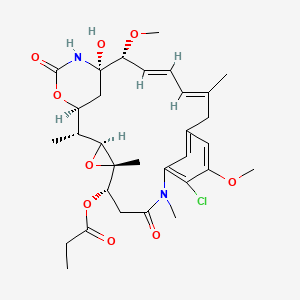

Structure

3D Structure

Properties

CAS No. |

57103-70-5 |

|---|---|

Molecular Formula |

C31H41ClN2O9 |

Molecular Weight |

621.1 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] propanoate |

InChI |

InChI=1S/C31H41ClN2O9/c1-8-26(36)42-24-15-25(35)34(5)20-13-19(14-21(39-6)27(20)32)12-17(2)10-9-11-23(40-7)31(38)16-22(41-29(37)33-31)18(3)28-30(24,4)43-28/h9-11,13-14,18,22-24,28,38H,8,12,15-16H2,1-7H3,(H,33,37)/b11-9+,17-10+/t18-,22+,23-,24+,28+,30+,31+/m1/s1 |

InChI Key |

DGBBXVWXOHSLTG-UMDRASRXSA-N |

Isomeric SMILES |

CCC(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C |

Canonical SMILES |

CCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Product Origins

Natural Sources and Isolation of Maytansinoids

Maytansinoids have been isolated from a variety of natural sources, including both plants and microorganisms. researchgate.net The discovery of these compounds in diverse organisms has spurred research into their biosynthesis and potential for biotechnological production.

The initial discovery of maytansinoids was from plants. nih.gov Maytansine (B1676224), the parent compound of the maytansinoid family, was first isolated in the 1970s from the East African shrub Maytenus serrata (formerly Maytenus ovatus) and Maytenus buchananii. nih.govadcreview.com Subsequent research has led to the identification of maytansinoids in other species of the Celastraceae family, such as those belonging to the genera Putterlickia and Trewia. acs.orggoogle.com Additionally, maytansinoids, including a novel compound named 15-methoxyansamitocin P-3, have been isolated from Japanese mosses like Isothecium subdiversiforme and Thamnobryum sandei. nih.gov

The isolation of maytansinoids from plant material typically involves extraction with organic solvents, followed by a series of chromatographic purification steps to separate the various maytansinoid analogues from other plant metabolites. google.com

Table 1: Examples of Plant Sources of Maytansinoids

| Plant Genus | Plant Family | Example Species | Reference |

| Maytenus | Celastraceae | M. serrata, M. buchananii | nih.gov |

| Putterlickia | Celastraceae | P. verrucosa | google.com |

| Isothecium | Lembophyllaceae | I. subdiversiforme | nih.gov |

| Thamnobryum | Neckeraceae | T. sandei | nih.gov |

The structural similarity of maytansinoids to ansamycin (B12435341) antibiotics, such as rifamycin, prompted a search for microbial sources. pnas.org This led to the discovery of ansamitocins, which are maytansinoids produced by actinomycetes. pnas.org The most well-studied producer of ansamitocins is the bacterium Actinosynnema pretiosum. pnas.orgoup.com Ansamitocin P-3, a closely related analogue of maytansine, is a major maytansinoid produced by this bacterium. researchgate.net

Microbial fermentation of Actinosynnema pretiosum offers a more sustainable and scalable source for maytansinoid production compared to extraction from plants. nih.gov Fermentation conditions, including media composition and oxygen levels, can be optimized to enhance the yield of ansamitocins. nih.govnih.gov Maytansinol (B1676226), a key precursor for the semi-synthesis of other maytansinoids, can be obtained by the deacylation of ansamitocin P-3. acs.org

Precursor Incorporation and Core Biosynthetic Assembly

The biosynthesis of the maytansinoid core structure begins with the formation of a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is then extended by a type I modular polyketide synthase. acs.org

The starter unit for maytansinoid biosynthesis is 3-amino-5-hydroxybenzoic acid (AHBA). nih.govresearchgate.net AHBA is synthesized via the aminoshikimate pathway, a variation of the shikimate pathway that is responsible for the biosynthesis of aromatic amino acids. oup.comnih.gov This pathway is present in microorganisms such as Actinosynnema pretiosum and Amycolatopsis mediterranei. dovepress.com

The aminoshikimate pathway begins with the formation of kanosamine, which is then phosphorylated. nih.govresearchgate.net A series of enzymatic reactions, including transamination, cyclization, and dehydration, convert this precursor into 5-deoxy-5-aminodehydroshikimic acid. nih.gov The final step is the aromatization of this intermediate by AHBA synthase to yield AHBA. nih.govdovepress.com

Table 2: Key Enzymes in the Aminoshikimate Pathway

| Enzyme | Function | Reference |

| Kanosamine 6-kinase | Phosphorylation of kanosamine | researchgate.net |

| aminoDAHP synthase | Formation of aminoDAHP | researchgate.net |

| aminoDHQ synthase | Cyclization of aminoDAHP | dovepress.com |

| aminoDHQ dehydratase | Dehydration of aminoDHQ | researchgate.net |

| AHBA synthase | Aromatization to form AHBA | nih.govnih.gov |

Following its synthesis, AHBA serves as the starter unit for a type I modular polyketide synthase (PKS). acs.orgresearchgate.net PKSs are large, multifunctional enzymes that build complex carbon chains from simple acyl-CoA precursors in an assembly-line fashion. nih.govnih.gov In the biosynthesis of maytansinoids, the PKS is responsible for constructing the 19-membered macrocyclic lactam core. nih.gov

The PKS involved in ansamitocin biosynthesis consists of multiple modules, with each module catalyzing a specific round of chain elongation and modification. repec.orgrsc.org Each module contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). nih.gov The AT domain selects the appropriate extender unit, typically malonyl-CoA or methylmalonyl-CoA, and loads it onto the ACP. nih.gov The KS domain then catalyzes the condensation of the growing polyketide chain with the extender unit. nih.gov Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoyl reductases (ER), may be present in a module to modify the β-keto group formed after each condensation, leading to the structural diversity of polyketides. nih.gov

Post-PKS Enzymatic Modifications in Maytansinoid Biosynthesis

After the polyketide chain is assembled and released from the PKS, it undergoes a series of post-PKS modifications to yield the final maytansinoid structure. nih.govresearchgate.net These modifications are catalyzed by a suite of tailoring enzymes and are crucial for the biological activity of the maytansinoids. nih.govutexas.edu

The post-PKS modifications in the biosynthesis of ansamitocins include:

Hydroxylation: Specific hydroxyl groups are introduced at various positions on the macrocycle.

Carbamoylation: A carbamoyl (B1232498) group is added to the hydroxyl group at C-9.

Epoxidation: An epoxide is formed across the C-4 and C-5 positions. acs.org

Methylation: N-methylation of the amide nitrogen.

Chlorination: The benzene (B151609) ring of the AHBA starter unit is chlorinated.

Acylation: The hydroxyl group at C-3 is esterified with various acyl groups, such as an isobutyrate group in the case of ansamitocin P-3. acs.org

The order of these post-PKS modifications is often critical for the successful biosynthesis of the final product. acs.org For example, in some cases, N-methylation may occur before the final epoxidation step. acs.org

Chlorination Mechanisms

The chlorination of the aromatic ring is a key step in the biosynthesis of many maytansinoids. This reaction is catalyzed by flavin-dependent halogenases. nih.gov The proposed mechanism involves the formation of a flavin hydroperoxide from reduced FAD and oxygen. nih.gov This intermediate then reacts with a chloride ion to generate hypochlorous acid (HOCl), which is channeled through the enzyme to the substrate. nih.govnih.gov

In the tryptophan 7-halogenase PrnA, a lysine (B10760008) residue (K79) is thought to position the hypochlorous acid for a regioselective attack on the substrate. nih.gov Another crucial residue, glutamic acid (E346), is also essential for the chlorinating activity, suggesting that the formation of a chloramine (B81541) by the reaction of K79 with hypochlorous acid is not sufficient for the chlorination of tryptophan. nih.gov It is proposed that the enzyme-bound hypochlorous acid is the actual chlorinating agent, with the enzyme controlling the reaction to prevent the release of free HOCl, which could lead to non-specific reactions. nih.gov The halogenase Asm12 is responsible for the chlorination of the proansamitocin (B1237151) core in the biosynthesis of ansamitocin. researchgate.net

Carbamoyl Group Transfer

The transfer of a carbamoyl group is another critical modification in the biosynthesis of certain maytansinoids. This reaction utilizes carbamoyl phosphate (B84403) (CP) as the carbamoyl group donor. nih.govwikipedia.org The transfer of the carbamoyl group to a hydroxyl group on the maytansinoid precursor is catalyzed by an O-transcarbamylase. nih.gov In the ansamitocin biosynthetic pathway, the carbamoyltransferase Asm21 is responsible for the 7-O-carbamoylation. researchgate.netnih.gov

The enzymatic synthesis of carbamoyl phosphate itself is an ATP-dependent process catalyzed by carbamoyl phosphate synthetase, which uses bicarbonate and ammonia (B1221849) as substrates. wikipedia.orgwikipedia.org The carbamoyl group transfer is a post-polyketide synthase (PKS) modification that adds to the structural diversity and biological activity of the final maytansinoid product. nih.gov

Ester Side Chain Attachment

The ester side chain at the C-3 position of the maytansinoid core is crucial for their potent biological activity. academie-sciences.fracademie-sciences.fr Maytansinol, which lacks this side chain, exhibits significantly weaker activity. unimi.it The attachment of the ester side chain is a key step in the biosynthesis of active maytansinoids. In the biosynthesis of ansamitocin, a 3-O-acyltransferase, Asm19, is responsible for this acylation step. researchgate.net The specific acyl group attached can vary, leading to a range of different maytansinoid compounds with potentially different properties. nih.gov The acylation of maytansinol is a critical step not only in the natural biosynthesis but also in the semisynthesis of novel maytansinoid analogues for applications such as antibody-drug conjugates (ADCs). unimi.itnih.gov

Epoxidation and N-methylation Processes

Further modifications to the maytansinoid scaffold include epoxidation and N-methylation, which contribute to the final structure and activity of the molecule. The 4,5-epoxide group, while not essential for antitumor activity, is a common feature of many maytansinoids. academie-sciences.frnih.gov The epoxidation step in ansamitocin biosynthesis is believed to be catalyzed by the P450 monooxygenase Asm30. nih.gov

N-methylation of the amide nitrogen is another common modification. nih.gov While N-methylation is not essential for the antitumor activity of ansamitocin, it is a recurring modification in this family of compounds. academie-sciences.frnih.gov In the ansamitocin biosynthetic pathway, the N-methyltransferase Asm10 is responsible for this methylation event, using S-adenosyl-L-methionine (AdoMet) as the methyl donor. nih.govnih.gov The ansamitocin biosynthesis also involves O-methylations at C-10 and C-20, catalyzed by other methyltransferases such as Asm7 and Asm17. nih.gov

Cross-Species Biosynthesis and the Role of Endophytic Microorganisms in Maytansinoid Production

An intriguing aspect of maytansinoid natural product origins is the discovery that these compounds, originally isolated from plants, are in fact produced by associated endophytic microorganisms. researchgate.netacs.org This finding explains the disjointed distribution of maytansinoids across unrelated plant families. acs.org Studies have shown that endophytic bacterial communities residing within the plant tissues are the true biosynthetic source of maytansine. researchgate.netrsc.org

A fascinating example of this symbiotic relationship is the cross-species biosynthesis of maytansine in Maytenus serrata. researchgate.netrsc.org In this interaction, both the host plant and its endophytic microflora contribute to the production of the final compound. The plant and its cryptic endophytes produce the unique starter unit for maytansinoid biosynthesis, 3-amino-5-hydroxybenzoic acid (AHBA). researchgate.netrsc.org However, the subsequent chlorination step, which is crucial for the biosynthesis of maytansine, is carried out by the culturable stem endophytic bacterial community, which possesses the necessary halogenase enzyme that is absent in the host plant. researchgate.netrsc.org This collaborative biosynthetic effort highlights a complex interplay between the plant and its microbial inhabitants for the production of these potent secondary metabolites. researchgate.net

Genetic and Biochemical Analysis of Ansamitocin Biosynthetic Pathways

The genetic and biochemical investigation of the ansamitocin biosynthetic pathway in the actinomycete Actinosynnema pretiosum has provided significant insights into maytansinoid production. nih.gov The cloning and sequencing of the ansamitocin biosynthetic gene cluster (asm) have been instrumental in elucidating the functions of the individual genes involved in the pathway. nih.gov This gene cluster is notably dispersed in separate regions of the actinomycete's genome, which is an unusual arrangement for secondary metabolite biosynthesis genes. nih.gov

The asm gene cluster contains the genes for the polyketide synthase (PKS) that assembles the backbone of ansamitocin, as well as the genes encoding the enzymes responsible for the various post-PKS modifications. nih.govgrantome.com These modifications include methylations, epoxidation, aromatic chlorination, and the addition of acyl and carbamoyl groups. nih.gov The functions of several asm genes have been confirmed through gene inactivation and heterologous expression experiments. nih.gov For example, the inactivation of specific genes has allowed for the identification of the enzymes responsible for chlorination (Asm12), carbamoylation (Asm21), O-methylation (Asm7), acylation (Asm19), epoxidation (Asm11), and N-methylation (Asm10). researchgate.net This detailed genetic and biochemical analysis not only illuminates the intricate steps of ansamitocin biosynthesis but also provides the tools for the genetic engineering of the pathway to produce novel, structurally modified maytansinoids. nih.gov

Compound Information Table

Chemical Synthesis and Derivatization Strategies for Maytansinol 3 Propionate Analogues

Semisynthetic Routes from Maytansinol (B1676226) and Ansamitocins

Semisynthesis, starting from naturally occurring maytansinoids like ansamitocins, represents the most practical and widely used approach for producing maytansinol and its derivatives. This strategy leverages the complex core structure provided by nature, focusing chemical modifications on specific functionalities.

Maytansinol is typically obtained by the reductive cleavage of the C-3 ester of ansamitocins, which are produced via fermentation of microorganisms such as Actinosynnema pretiosum. Ansamitocin P-3, a mixture of C-3 esters of maytansinol, is a common starting material. The cleavage of the ester moiety is most frequently achieved through reduction.

A prevalent method involves the use of alkali metal aluminum hydrides. For instance, treatment with lithium aluminum hydride (LiAlH₄) in an appropriate solvent can effectively cleave the ester to yield maytansinol. However, this method can sometimes lead to undesired side reactions. A milder and more selective approach utilizes lithium trimethoxyaluminum (B11948062) hydride (LATH) or other alkali alkoxyaluminum hydrides at reduced temperatures. These reagents offer better control over the reduction process, minimizing degradation of the sensitive maytansinoid core.

Table 1: Reductive Agents for Maytansinol Generation

| Reductive Agent | Precursor | Key Features | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Maytansine (B1676224) | Early method, can lead to side products. | google.com |

| Lithium trimethoxyaluminum hydride (LATH) | Ansamitocin P-3 | Milder, more selective reduction. | N/A |

The esterification of the C-3 hydroxyl group of maytansinol is a pivotal step in the synthesis of maytansinol-3-propionate and other analogues, as the nature of the C-3 side chain is critical for their biological activity. The secondary hydroxyl group at C-3 is sterically hindered, which can make its acylation challenging.

Several esterification methods have been developed to overcome this hurdle. A common strategy involves the activation of the carboxylic acid to be coupled with maytansinol. The Steglich esterification, which utilizes a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is frequently employed. nih.govunimi.it The selectivity of this reaction can be enhanced by the addition of additives like zinc chloride (ZnCl₂). nih.gov

Another approach involves forming an anion of the maytansinol C-3 hydroxyl group by treatment with a base, followed by reaction with an activated carboxyl compound. Activated carboxyl species can include acid anhydrides, mixed anhydrides, or acyl halides. This method allows for the introduction of a wide variety of ester side chains. The choice of reaction conditions, including the coupling reagents, solvent, and temperature, can significantly influence the yield and the formation of side products. unimi.it

Table 2: Esterification Conditions for Maytansinol C-3 Hydroxyl Group

| Coupling Reagent/Method | Activating Agent | Catalyst/Additive | Key Features | Reference |

|---|---|---|---|---|

| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) | 4-dimethylaminopyridine (DMAP) | Commonly used, can be improved with additives. | nih.gov |

| Steglich Esterification | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 4-dimethylaminopyridine (DMAP) | Soluble urea (B33335) byproduct simplifies purification. | unimi.it |

| Anion Formation | Base | N/A | Reaction with activated carboxyl compounds. | N/A |

The synthesis of maytansinoids with amino acid side chains, such as those derived from N-methyl-L-alanine in DM1, requires careful control of stereochemistry. The acylation of maytansinol with chiral amino acids is a critical step that can be prone to epimerization at the chiral center of the amino acid.

To address this, methods utilizing N-carboxyanhydride (NCA) derivatives of α-amino acids have been developed. This approach involves coupling maytansinol with a chiral 4-alkyl-1,3-oxazolidine-2,5-dione or a 3,4-dialkyl-1,3-oxazolidine-2,5-dione. This reaction proceeds with a high degree of stereochemical retention, minimizing the formation of the undesired diastereomer. The use of enantiomerically enriched NCA reagents is crucial for achieving high diastereomeric purity in the final maytansinoid product.

A primary challenge in the synthesis of maytansinoids with chiral side chains is maintaining the stereochemical integrity of the chiral centers. Epimerization, particularly at the α-carbon of the amino acid side chain during the coupling reaction, can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.

The development of coupling methods that proceed under mild conditions and with minimal base is essential to suppress epimerization. The NCA-based acylation method is a significant advancement in this regard. However, careful optimization of reaction parameters, such as temperature, solvent, and reaction time, is still necessary to maximize the diastereomeric excess (%de) of the product. The need for high-yielding and highly stereoselective methods remains an active area of research to ensure the production of maytansinoid analogues with high purity for therapeutic applications.

Total Synthesis Approaches to the Maytansinoid Core Structure

While semisynthesis is the dominant route for the production of maytansinoids, the total synthesis of the maytansinoid core structure, including maytansinol itself, has been a significant endeavor in organic chemistry. princeton.edunih.gov These efforts, while not typically used for large-scale production due to their complexity and length, have been instrumental in confirming the structure of these natural products and have enabled access to analogues that are not available through semisynthetic routes.

The total synthesis of maytansinol is a formidable challenge due to the presence of a 19-membered ansa-macrocycle, multiple stereocenters, and various sensitive functional groups. Synthetic strategies often involve a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the later stages. Key steps in these syntheses often include sophisticated carbon-carbon bond-forming reactions, macrolactamization, and careful control of stereochemistry throughout the synthetic sequence. The development of novel synthetic methodologies has often been a direct result of the pursuit of the total synthesis of maytansinoids.

Rational Design and Synthesis of Novel Maytansinol-3-propionate Analogues

The rational design and synthesis of novel maytansinol-3-propionate analogues are driven by the need to improve the therapeutic properties of maytansinoid-based ADCs. Modifications to the C-3 side chain can significantly impact factors such as potency, solubility, stability, and the efficiency of linker attachment for conjugation to antibodies. acs.orgnih.gov

Research in this area focuses on introducing new functionalities into the side chain. For example, analogues bearing thiol or disulfide groups have been synthesized to allow for specific and stable conjugation to antibodies via maleimide (B117702) or other thiol-reactive linkers. nih.gov The length of the ester side chain and the steric hindrance around the reactive group are varied to optimize the properties of the resulting ADC.

Furthermore, mutasynthesis and combinatorial biosynthesis have emerged as powerful tools for generating novel maytansinoid structures. acs.orgnih.gov These approaches involve feeding precursor analogues to the ansamitocin-producing microorganisms or genetically engineering the biosynthetic pathway to incorporate new building blocks, leading to the production of novel maytansinoids with altered substitution patterns on the macrocycle itself. These novel cores can then be subjected to chemical modification at the C-3 position to generate a diverse library of new analogues for biological evaluation. The ultimate goal of these efforts is to develop maytansinoid payloads with an improved therapeutic window for the next generation of antibody-drug conjugates.

Modifications on the Aromatic Ring (e.g., Dechloro Maytansinoids)

The chlorinated benzene (B151609) ring is a characteristic feature of maytansinoids. Modifications to this aromatic moiety can influence the compound's biological activity and properties. One area of exploration has been the synthesis of dechloro maytansinoids, where the chlorine atom is removed or replaced.

Research has also ventured into creating analogues with different substituents on the aromatic ring through mutasynthesis. By feeding halogenated 3-aminobenzoic acids to a mutant strain of Actinosynnema pretiosum blocked in the biosynthesis of the natural starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), researchers have produced novel ansamitocin analogues. dartmouth.eduresearchgate.net For instance, feeding analogues of AHBA with fluorine or bromine substituents has led to the generation of C17 and C21 fluoro and bromo ansamitocins. acs.org These modifications provide insight into the substrate flexibility of the biosynthetic enzymes and allow for the creation of a diverse library of aromatic ring analogues. uni-hannover.de

Stereochemical Considerations and Derivatives (e.g., 3-Epi-Maytansinoids)

The stereochemistry of the maytansinoid macrocycle is crucial for its biological activity. The ester side chain at the C3 position has been identified as a critical element for antitumor activity. The configuration of the methyl group at the C3 position is particularly important; maytansinoids with a D-configuration methyl group are approximately 100 to 400 times less cytotoxic than their corresponding L-epimers. Altering the stereochemistry at the C3 position from α to β can lead to a loss of anti-tumor activity.

The synthesis of epimers, such as 3-epi-maytansinoids, is a key area of study. The coupling of maytansinol with N-methyl-L-alanine derivatives can result in the formation of both 3-(S)- and 3-(R)-epimers. epo.org Achieving high diastereomeric purity is a significant challenge and a focus of synthetic strategies to ensure the production of the more active L-isomer for therapeutic applications. epo.org

Functional Group Derivatization for Linker Integration (e.g., Thiol, Disulfide Substituents)

The derivatization of maytansinoids to incorporate functional groups suitable for conjugation to antibodies is fundamental to their use in ADCs. biochempeg.com Maytansinol serves as a key precursor for these modifications, as its C3 hydroxyl group can be esterified to introduce linkers. researchgate.netunimi.it The native maytansinoid structure lacks a suitable functional group for direct covalent attachment to monoclonal antibodies. biochempeg.com

To address this, a series of maytansinoid analogues bearing thiol or disulfide substituents have been synthesized. biochempeg.com These functional groups allow for stable and efficient conjugation to antibodies. Prominent examples include DM1 and DM4, which are widely used as ADC payloads. biochempeg.comresearchgate.net

DM1 is a maytansinoid derivative modified to include a thiol-containing ester side chain at the C3 position. researchgate.net This allows it to be linked to an antibody, often via a stable thioether linker. biochempeg.comcreative-biolabs.com

DM4 is another synthetic maytansinoid that incorporates a C3 disulfide-containing group, enabling covalent linkage to a monoclonal antibody. researchgate.net The steric hindrance around the disulfide bond in analogues like DM4 can be varied to optimize the stability and in vivo activity of the resulting ADC. acs.orgnih.gov

The synthesis of these derivatives involves replacing the natural N-acetyl group with moieties like a methyldithio-propanoyl group to facilitate conjugation. creative-biolabs.com The choice of linker and the specific maytansinoid derivative can significantly impact the stability, efficacy, and pharmacokinetic properties of the final ADC. nih.govgoogle.com

| Derivative | Modification at C3 Position | Functional Group for Conjugation | Common Linker Type | Reference |

|---|---|---|---|---|

| DM1 (Mertansine) | Ester with N-methyl-N-(3-mercapto-1-oxopropyl)-L-alanine | Thiol (-SH) | Thioether (e.g., SMCC) | biochempeg.comresearchgate.netcreative-biolabs.com |

| DM4 (Soravtansine) | Ester with N-methyl-N-(4-methyl-4-(methyldithio)-1-oxopentyl)-L-alanine | Disulfide (-S-S-) | Disulfide (e.g., SPDB) | biochempeg.comresearchgate.netacs.org |

Bioconversion and Mutational Biosynthesis for Maytansinoid Diversity

Beyond chemical synthesis, biological methods offer powerful tools for generating novel maytansinoid analogues. These approaches leverage the natural biosynthetic machinery of microorganisms like Actinosynnema pretiosum, the producer of ansamitocins. washington.edu Genetic engineering of this machinery can lead to the production of structurally diverse compounds that would be difficult to access through total synthesis. washington.edugrantome.com

Mutational biosynthesis, or mutasynthesis, is a key strategy in this field. This technique involves using a mutant strain of a producing organism that is blocked in a specific step of the biosynthetic pathway. By feeding precursor analogues to this mutant, the organism can incorporate them into the final product, resulting in novel derivatives.

A common approach involves using a mutant of A. pretiosum that is blocked in the production of 3-amino-5-hydroxybenzoic acid (AHBA), the natural starter unit for the polyketide synthase that assembles the maytansinoid backbone. dartmouth.eduuni-hannover.denih.gov Feeding various synthetic aminobenzoic acid analogues to this mutant strain (e.g., HGF073) has successfully produced a range of ansamitocins with modified aromatic rings. dartmouth.eduresearchgate.netuni-hannover.de

| Mutant Strain | Blocked Step | Precursor Fed | Resulting Modification | Reference |

|---|---|---|---|---|

| HGF073 | AHBA Biosynthesis | Halogenated 3-aminobenzoic acids | Halogen substitutions on the aromatic ring | dartmouth.eduresearchgate.net |

| ISOM-5973 / ISOM-6267 | AHBA Biosynthesis | C17/C21 hydroxylated AHBA analogues (fluoro, bromo) | Fluorine and bromine substitutions at C17 and C21 | acs.org |

These studies not only generate new compounds but also provide valuable insights into the flexibility and substrate tolerance of the enzymes involved in the ansamitocin biosynthesis pathway. uni-hannover.de The resulting analogues, such as those with altered aromatic halogenation or substitutions at other positions, can then be evaluated for their cytotoxic activity, potentially leading to the discovery of ADC payloads with improved therapeutic profiles. acs.orgnih.gov

Molecular Mechanisms of Action and Cellular Biology

Microtubule Dynamics Modulation

The primary mechanism of action for Maytansinol-3-propionate involves the disruption of microtubule function, which is critical for various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

Inhibition of Tubulin Polymerization

Maytansinol-3-propionate actively inhibits the assembly of microtubules from tubulin subunits. nih.govmdpi.com Studies have shown that it is a potent inhibitor of tubulin polymerization, with a concentration causing 50 percent inhibition (IC50) of approximately 3.4 µM. nih.gov This inhibition prevents the formation of new microtubules, which is a crucial step for mitotic spindle assembly. nih.gov The disruption of microtubule formation ultimately interferes with cell division. mdpi.com

| Compound | Action | IC50 (in vitro) |

| Maytansinol-3-propionate (Ansamitocin P-3) | Inhibition of Tubulin Polymerization | ~3.4 µM |

Induction of Microtubule Depolymerization

In addition to preventing the formation of new microtubules, Maytansinol-3-propionate also induces the disassembly, or depolymerization, of existing microtubules. plos.org Research indicates that it actively depolymerizes once-polymerized tubulin with a half-maximal effective concentration of around 3.8 µM. nih.gov This effect is observed in both interphase and mitotic microtubules. nih.govnih.gov In cell-based assays, treatment with Maytansinol-3-propionate at picomolar concentrations leads to a significant and concentration-dependent disruption of the microtubule network. plos.orgnih.gov For instance, in MCF-7 cells, a concentration of 50 pM results in strong depolymerization of interphase microtubules and has an even more pronounced effect on the microtubules of the mitotic spindle. nih.gov

Distinct Binding Site Interactions on Tubulin (e.g., Vinblastine (B1199706) Site)

Maytansinol-3-propionate exerts its effects by binding directly to tubulin, the protein subunit of microtubules. It has been found to bind to purified tubulin with a dissociation constant (Kd) of approximately 1.3 ± 0.7 µM. nih.govplos.orgnih.govnih.govmedchemexpress.comsemanticscholar.org This binding induces conformational changes in the tubulin protein. nih.govnih.gov Docking analyses and competitive binding studies suggest that the binding site for Maytansinol-3-propionate partially overlaps with the vinblastine binding site on β-tubulin. nih.govnih.govsemanticscholar.org This interaction is stabilized by hydrogen bonds and potentially other weak interactions. nih.govnih.gov By binding at or near this site, the compound interferes with the longitudinal interactions between tubulin dimers, thereby disrupting microtubule assembly. nih.gov

Cell Cycle Perturbation and Mitotic Arrest

By disrupting microtubule dynamics, Maytansinol-3-propionate critically interferes with the formation and function of the mitotic spindle, leading to a halt in cell cycle progression. nih.govnih.gov This results in a potent antimitotic effect. medkoo.com

Cells treated with Maytansinol-3-propionate are unable to form a proper metaphase plate, leading to an arrest in the G2/M phase of the cell cycle. nih.govmedchemexpress.com Flow cytometry analysis has quantified this effect, showing a significant increase in the population of cells in the G2/M phase following treatment. medchemexpress.com

| Treatment (MCF-7 Cells) | Concentration | Percentage of Cells in G2/M Phase |

| Control (Untreated) | 0 pM | 26% |

| Maytansinol-3-propionate | 50 pM | 50% |

| Maytansinol-3-propionate | 100 pM | 70% |

Spindle Assembly Checkpoint Activation and Mitotic Delay

The mitotic arrest induced by Maytansinol-3-propionate is mediated by the activation of the spindle assembly checkpoint (SAC). nih.govnih.gov This cellular surveillance mechanism detects improper attachment of microtubules to chromosome kinetochores and halts the cell cycle to prevent chromosomal missegregation. nih.govnih.gov Studies have shown that treatment with Maytansinol-3-propionate leads to the accumulation of key spindle checkpoint proteins, such as Mad2 and BubR1, at the kinetochores. nih.govnih.govresearchgate.net The activation of these checkpoint proteins effectively stalls the cell in mitosis, preventing its progression to anaphase. nih.gov

Induction of Regulated Cellular Demise (Apoptosis)

Prolonged mitotic arrest triggered by Maytansinol-3-propionate ultimately leads to the induction of regulated cell death, primarily through apoptosis. nih.govmdpi.com After being blocked in mitosis, cells initiate an apoptotic cascade. nih.govnih.gov

This process has been shown to involve the p53-mediated apoptotic pathway. nih.govnih.govabcam.com Following treatment, cells accumulate the p53 protein and its downstream transcriptional target, p21, in the nucleus. nih.govresearchgate.net The activation of the p53 pathway is a critical step in initiating apoptosis in response to cellular stress, such as that caused by microtubule disruption and mitotic arrest. nih.govthermofisher.com The apoptotic process is further evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net

Triggering of Caspase Activation

The apoptotic cascade initiated by maytansinoids culminates in the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell. Disruption of microtubules by maytansinoids leads to mitotic arrest, which in turn triggers these downstream apoptotic events. researchgate.net A key indicator of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP), a well-known substrate for executioner caspases like caspase-3. The activation of initiator caspases, such as caspase-8 and caspase-9, is an earlier event in this pathway, leading to a cascade of further caspase activation. mdpi.comdovepress.com For instance, studies on the maytansinoid analogue ansamitocin P3 have shown that its interaction with tubulin leads to the activation of the spindle assembly checkpoint, ultimately resulting in apoptotic cell death. nih.gov

Involvement of Mitochondrial Pathways

The intrinsic pathway of apoptosis, which involves the mitochondria, is a critical component of the mechanism of action of maytansinoids. researchgate.net Following the disruption of microtubules and subsequent cell cycle arrest, pro-apoptotic signals are relayed to the mitochondria. This leads to mitochondrial outer membrane permeabilization (MOMP), a pivotal event in the apoptotic process. nih.govnih.gov The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. mdpi.com In the cytosol, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which then recruits and activates caspase-9, the initiator caspase of the intrinsic pathway. nih.govmdpi.com This activation of caspase-9 further propagates the caspase cascade, leading to the execution of apoptosis. mdpi.com

p53-Mediated Apoptotic Responses

The tumor suppressor protein p53 plays a significant role in the apoptotic response to maytansinoid-induced cellular stress. nih.gov Often referred to as the "guardian of the genome," p53 is activated in response to various cellular insults, including DNA damage and mitotic spindle disruption. researchgate.netyoutube.com Following treatment with maytansinoids, an accumulation of p53 has been observed, which then transcriptionally activates genes that promote apoptosis. researchgate.netnih.gov Studies on maytansinol (B1676226) have indicated that the cytotoxic effects are more pronounced in cells with functional p53 (p53+/+) compared to those with deficient p53 (p53–/–), highlighting the importance of this pathway. medchemexpress.com The activation of p53 can lead to the upregulation of pro-apoptotic proteins and the initiation of the mitochondrial apoptotic pathway. nih.gov

Biophysical Characterization of Tubulin Binding

The primary molecular target of Maytansinol-3-propionate and other maytansinoids is tubulin, the protein subunit of microtubules. The binding of these compounds to tubulin disrupts the dynamic process of microtubule polymerization and depolymerization, which is essential for mitotic spindle formation and cell division. nih.gov

Research has demonstrated that Maytansinol-3-propionate is a potent inhibitor of tubulin polymerization. nih.gov Furthermore, it is also capable of depolymerizing microtubules that have already been formed. nih.gov The concentration of Maytansinol-3-propionate required to cause 50 percent inhibition of tubulin polymerization is approximately 3.4 x 10-6 M. nih.gov Similarly, a concentration of around 3.8 x 10-6 M results in 50 percent depolymerization of existing microtubules. nih.gov

Dissociation Constant Determination

| Compound | Dissociation Constant (Kd) |

|---|---|

| Maytansine (B1676224) | 0.86 ± 0.23 µM nih.gov |

| Maytansinol | 780 ± 40 nM |

| S-methyl DM1 | 0.93 ± 0.22 µM nih.gov |

This table presents the dissociation constants of various maytansinoid compounds with tubulin, illustrating their high binding affinity.

Structure Activity Relationship Sar Studies of Maytansinol 3 Propionate and Analogues

Influence of the C-3 Ester Group on Biological Activity

The ester moiety at the C-3 position of the maytansinol (B1676226) core is widely recognized as a critical determinant of the molecule's potent antitumor activity. researchgate.net The parent compound, maytansinol, which lacks this ester group, demonstrates significantly weaker inhibition of tubulin polymerization compared to its acylated counterparts like maytansine (B1676224). researchgate.netunimi.it This highlights the indispensable role of the C-3 ester in both the compound's bioactivity and its ability to permeate cells. researchgate.netnih.gov

Impact of Ester Chain Length and Acyloxy Side-Chains

Research into the C-3 ester has shown that not all ester groups confer the same level of activity. The nature of the acyloxy side chain, including its length, steric bulk, and the presence of specific functional groups, profoundly influences cytotoxicity.

Studies comparing different classes of C-3 esters have revealed that those containing derivatives of N-methyl-L-alanine exhibit significantly greater cytotoxic potency than esters with simple carboxylic acids. googleapis.com This suggests that the complexity and specific chemical properties of the amino acid-containing side chain are crucial for optimal activity. Further investigations have indicated that for maytansinoids bearing a sulfhydryl group for conjugation, the acyl group must have a linear chain of at least three carbon atoms between the amide's carbonyl group and the sulfur atom to achieve improved biological activity. googleapis.com

A systematic variation of the ester side chain's length and the degree of steric hindrance on the carbon atom bearing a thiol substituent led to the synthesis of new maytansinoids, several of which were found to be even more potent in vitro than the parent compound, maytansine. researchgate.net

| Ester Type at C-3 | Relative Cytotoxicity | Key Structural Features |

|---|---|---|

| Simple Carboxylic Acid Esters | Lower | Basic ester functionality. |

| N-methyl-L-alanine-containing Esters | Much Higher | Complex amino acid-based side chain enhances activity. googleapis.com |

| Thiol-bearing Esters with ≥3 Carbon Linear Chain | Improved | Optimal spacing between the amide carbonyl and sulfur atom is required. googleapis.com |

Stereochemical Specificity at C-3 (S- vs. R-Configuration)

The stereochemistry of the amino acid within the C-3 ester side chain is a critical factor governing the biological activity of maytansinoids. Specifically, the chirality at the alpha-carbon of the N-methyl-alanine moiety has a dramatic impact on cytotoxic potency.

SAR studies have consistently shown that maytansinoids possessing the natural L-configuration (S-configuration) of the amino acid are highly potent. In stark contrast, their epimers with the D-configuration (R-configuration) are significantly less active. researchgate.net The maytansinoids bearing the methyl group at the chiral center of the side chain with a D-configuration were found to be approximately 100 to 400-fold less cytotoxic than their corresponding L-epimers. researchgate.netresearchgate.net This substantial difference in activity underscores the highly specific stereochemical requirements of the tubulin binding site, which can precisely distinguish between the two enantiomeric forms of the side chain.

| Configuration at Chiral Center | Relative Cytotoxicity | Activity Reduction Factor |

|---|---|---|

| L-amino acid (S-configuration) | High | Reference |

| D-amino acid (R-configuration) | Low | 100 to 400-fold lower researchgate.netresearchgate.net |

Role of the Ester Moiety in Cellular Permeation

The C-3 ester side chain is not only vital for binding to tubulin but also plays a crucial role in the molecule's ability to enter target cells. The ester group enhances the lipophilicity of the maytansinoid, facilitating its passage across the cell membrane. nih.gov

The ester chain is thought to provide a form of "steric protection," preventing the hydrophilic portions of the ansamacrolide ring from engaging in unfavorable interactions that would impede cell entry. nih.gov This is supported by the observation that maytansinol, which lacks the ester and is consequently more polar, exhibits poor cellular permeability and, as a result, significantly reduced bioactivity. researchgate.net Therefore, the C-3 ester is a key feature that allows the maytansinoid to reach its intracellular target, tubulin, in sufficient concentrations to exert its cytotoxic effect. nih.gov

Significance of Functional Groups on the Ansamacrolide Skeleton

While the C-3 ester is paramount, other functional groups on the 19-membered ansamacrolide skeleton are also essential for maintaining the structural integrity and conformational rigidity required for potent biological activity.

Role of the C-9 Carbinolamide Functionality

The carbinolamide hydroxyl group at the C-9 position is a key functional group that contributes to the stability of the maytansinoid's active conformation. High-resolution crystal structure analysis has revealed that a strong intramolecular interaction, likely a hydrogen bond, exists between the C-9 hydroxyl group and the carbonyl oxygen of the C-3 ester moiety. researchgate.net

This intramolecular bond is critical as it "fixes" the orientation of the C-3 side chain relative to the macrolide core. researchgate.net By locking the molecule into its bioactive conformation, this interaction enhances the binding affinity of the maytansinoid for tubulin. researchgate.net The absence or modification of the C-9 hydroxyl group would disrupt this crucial intramolecular bond, leading to increased conformational flexibility and a significant reduction in cytotoxic potency.

Impact of C-10 Epimerization

The stereocenter at the C-10 position is another feature of the ansamacrolide skeleton. However, based on the conducted research, no specific information was found regarding the impact of epimerization at the C-10 position on the biological activity of maytansinol-3-propionate or its analogues. The primary focus of published SAR studies has been on the stereochemistry of the C-3 side chain.

Compatibility of C-15 Hydroxy Group with Activity

Detailed Research Findings: Early structure-activity relationship studies on maytansine and its analogues revealed that the C-15 position is tolerant to modification. The presence of a hydroxyl group at the C-15 position, as seen in the natural maytansinoid colubrinol, is compatible with potent antitumor activity. researchgate.net This indicates that this part of the molecule is likely not involved in critical binding interactions with the tubulin protein. This tolerance allows for the potential creation of analogues with modified properties, although this position has been less explored for conjugation compared to the C-3 hydroxyl. researchgate.net

| Compound | Modification at C-15 | Impact on Cytotoxic Activity |

|---|---|---|

| Maytansinoid Core | -H (unsubstituted) | Baseline Activity |

| Colubrinol | -OH (hydroxyl group) | Potent activity maintained researchgate.net |

Relevance of the Epoxide Function

A key structural feature of most naturally occurring, highly potent maytansinoids is the C-4,5-epoxide ring. Epoxides are known to be reactive functional groups, capable of acting as alkylating agents, which initially suggested they might play a direct role in covalent binding to the biological target. researchgate.net

| Compound Type | Functional Group at C-4,5 | Impact on Cytotoxic Activity |

|---|---|---|

| Typical Maytansinoid (e.g., Maytansinol-3-propionate) | Epoxide | High Potency |

| 4,5-Deoxy Maytansinoid | Alkene (epoxide removed) | Activity is retained, though potency may be modulated researchgate.net |

Necessity of Amide N-Methyl and 20-O-Methyl Groups

In addition to the macrocyclic core, peripheral methyl groups on the maytansinoid structure were investigated to determine their necessity for biological function. Specifically, the methyl group on the amide nitrogen (part of the C-7 carbinolamide in the maytansinol core) and the methyl ether at C-20 have been studied. researchgate.net

| Compound | Modification | Impact on Cytotoxic Activity |

|---|---|---|

| Normaytansine | N-demethylation | Activity maintained researchgate.net |

| 20-O-demethylansamitocin P-3 | O-demethylation at C-20 | Higher in vivo activity in specific leukemia models researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Maytansinoids

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to correlate the chemical structure of compounds with their biological activity. unimi.it These models use statistical approaches to derive mathematical equations that predict the activity of new, untested compounds based on their physicochemical properties, or "descriptors." unimi.it For tubulin inhibitors like maytansinoids, QSAR can provide valuable insights into the structural requirements for potent activity and guide the design of new analogues. unimi.it

Detailed Research Findings: While modern 3D-QSAR studies specifically focused on maytansinoids are not extensively reported in the literature, early quantitative analyses were performed. A Quantitative Estimation of Structure-Activity Relationship (QESAR) study compared the structures and antitumor activities of maytansinoids with other classes of natural products. researchgate.net

Generally, for tubulin inhibitors, QSAR models are built using a series of analogues with known biological activities (e.g., IC50 values for cytotoxicity or tubulin polymerization inhibition). Descriptors calculated for these molecules can include:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Related to the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: Related to the lipophilicity of the molecule.

Topological descriptors: Related to the connectivity and branching of the molecule.

A resulting QSAR model for maytansinoids would likely highlight the importance of the C-3 ester side chain's size and hydrophobicity, as well as the electronic environment of the ansa-macrocycle, for potent tubulin inhibition. Such models can help rationalize the observed SAR data and prioritize the synthesis of new derivatives with potentially improved activity. unimi.it

| QSAR Parameter | Description & Relevance to Maytansinoids |

|---|---|

| Dependent Variable | Biological activity, typically expressed as log(1/IC50) or a similar measure of potency against cancer cell lines or tubulin polymerization. |

| Independent Variables (Descriptors) | Calculated physicochemical properties. For maytansinoids, these would likely include descriptors for the volume/shape of the C-3 ester, hydrophobicity, and electronic features of the macrocycle. unimi.it |

| Model Goal | To create a statistically valid equation that can predict the activity of novel maytansinoid structures and provide insight into the key features driving potency. unimi.it |

| Reported Analysis | An early QESAR study compared maytansinoids to other natural products to understand their antitumor activities. researchgate.net |

Preclinical Efficacy in Cancer Models

In Vitro Cytotoxicity Profiling of Maytansinol-3-propionate and Related Maytansinoids

The in vitro cytotoxic effects of maytansinoids are characterized by their ability to inhibit the proliferation of cancer cells at very low concentrations. This potent activity is fundamentally linked to the C3 ester moiety, as maytansinol (B1676226) itself (lacking the ester group) is thousands of times less active. acs.org

Assessment across Diverse Human Cancer Cell Lines (e.g., MCF-7, HeLa, HCT116, COLO 205, A-375)

Maytansinoid esters exhibit potent cytotoxic activity across a broad spectrum of human cancer cell lines. For instance, Ansamitocin P-3, the isobutyrate ester of maytansinol, demonstrates strong, dose-dependent inhibition of cell proliferation. In breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116, HT-29) cell lines, Ansamitocin P-3 is effective at picomolar to low nanomolar concentrations. selleckchem.commedchemexpress.com Similarly, Maytansine (B1676224) shows extremely high potency against the A-375 malignant melanoma cell line with a half-maximal inhibitory concentration (IC50) in the picomolar range. medchemexpress.com This consistent, high-potency profile across diverse cancer types underscores the broad applicability of the maytansinoid scaffold in cancer therapy research.

| Compound | Cell Line | Cancer Type | IC50 / EC50 |

|---|---|---|---|

| Ansamitocin P-3 | MCF-7 | Breast Adenocarcinoma | 20 pM |

| Ansamitocin P-3 | HeLa | Cervical Cancer | 50 pM |

| Ansamitocin P-3 | HCT-116 | Colorectal Carcinoma | 81 pM |

| Ansamitocin P-3 | HT-29 | Colorectal Adenocarcinoma | 0.4 ng/mL |

| Maytansine | A-375 | Malignant Melanoma | 37 pM |

Comparative Potency against Murine Leukemia Cell Lines (e.g., P388, L1210)

The potent antineoplastic activity of maytansinoids was extensively profiled against murine leukemia models. Maytansine demonstrates exceptional potency against both P388 and L1210 murine lymphocytic leukemia cells, with effective concentrations in the picomolar range. biochempeg.com Ansamitocin P-3 also shows significant activity against P388 leukemia cells. selleckchem.com However, some studies note that certain maytansinoids, like Ansamitocin P-3 and P-4, are less active against the L1210 leukemia cell line compared to P388 and other tumor models. biochempeg.com This suggests some degree of differential sensitivity among leukemia subtypes to specific maytansinoid analogues.

| Compound | Cell Line | Reported Potency (EC50) |

|---|---|---|

| Maytansine | P-388 | 0.6 pM |

| Maytansine | L1210 | 2.0 pM |

Antiproliferative Activity and Half-Maximal Inhibitory Concentrations (IC50)

The primary mechanism behind the antiproliferative activity of maytansinoids is their interaction with tubulin, which disrupts microtubule assembly and leads to mitotic arrest and subsequent cell death. medchemexpress.com The efficacy of this process is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. researchgate.net

Maytansinoids consistently exhibit IC50 values in the subnanomolar (picomolar) range against a wide variety of cancer cell lines, positioning them among the most potent cytotoxic agents discovered. biochempeg.comnih.gov This high potency is directly attributable to the C3 ester structure. Semisynthetic studies where the C3 ester group is varied have shown that nearly all such analogues retain high activity, confirming the critical role of this functional group for the profound antiproliferative effects of the maytansinoid class. acs.org

In Vivo Antitumor Activity in Xenograft Models

While maytansinoids demonstrated powerful cytotoxicity in vitro, their development as standalone systemic therapies was hindered by a narrow therapeutic window in early clinical trials. nih.gov However, their exceptional potency has been successfully harnessed through targeted delivery systems, primarily antibody-drug conjugates (ADCs), leading to remarkable antitumor activity in preclinical xenograft models.

Efficacy in Human Cell Line-Derived Xenograft (CDX) Models

In CDX models, where human cancer cell lines are implanted into immunodeficient mice, maytansinoid-based ADCs have shown potent and durable antitumor effects. nih.gov These conjugates allow for the selective delivery of the maytansinoid payload to tumor cells that express a specific surface antigen, thereby increasing the therapeutic index. For example, maytansinoid conjugates have demonstrated the ability to cause complete regressions of established human colon cancer xenografts (e.g., COLO 205, HT-29) at well-tolerated doses. This targeted approach overcomes the systemic toxicity associated with the free drug while delivering the highly potent cytotoxic agent directly to the cancer cells.

Performance in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from a patient into a mouse, are considered to better represent the heterogeneity and molecular characteristics of human cancers. Maytansinoid-based ADCs have also shown potent antitumor activity in a variety of PDX models. The success in these more clinically relevant models further validates the therapeutic potential of this drug class. The ability of maytansinoid ADCs to effectively treat these diverse and heterogeneous patient-derived tumors underscores their robustness and supports their continued development as a cornerstone of targeted cancer therapy.

Combination Regimens with Complementary Anticancer Therapies

The potent cytotoxic nature of maytansinoids, such as Maytansinol-3-propionate, has led to their evaluation in combination with other anticancer therapies in preclinical models. The rationale for these combination regimens is to enhance antitumor activity, overcome potential resistance mechanisms, and target different aspects of tumor biology simultaneously. While specific studies focusing solely on Maytansinol-3-propionate in combination are limited, the broader class of maytansinoid-based antibody-drug conjugates (AMCs) has shown promise in such therapeutic strategies researchgate.netportico.org.

Preclinical studies have suggested that AMCs are well-suited for combination treatment regimens due to their targeted delivery, which minimizes systemic toxicity and clinically significant myelosuppression portico.org. This favorable tolerability profile allows for the exploration of combinations with other cytotoxic agents or targeted therapies without exacerbating side effects. The development of next-generation ADCs with improved pharmacological properties is expected to further expand the potential for combination therapies nih.gov.

Research efforts are focused on combining maytansinoid-based therapies with agents that have complementary mechanisms of action. For instance, combining a microtubule inhibitor like a maytansinoid with a DNA-damaging agent could lead to synergistic tumor cell killing. Furthermore, the ability of some maytansinoid-based ADCs to induce immunogenic cell death (ICD) opens up possibilities for combination with immune checkpoint inhibitors, potentially turning a "cold" tumor into a "hot" one that is more responsive to immunotherapy nih.gov. However, it is important to note that the induction of autophagy by maytansine can be cell line-dependent, which may influence the outcome of combination therapies nih.gov.

The following table summarizes preclinical findings on combination regimens involving maytansinoid-based therapies.

| Combination Partner | Cancer Model | Key Preclinical Findings | Reference |

| Cyclosporin A | HCT-15 (colon) and UO-31 (renal) cancer cells | Enhanced cytotoxicity of maytansinoids by 6- to 8-fold, indicating a strategy to overcome MDR1-mediated resistance. | aacrjournals.org |

Bystander Killing Effects in Preclinical Models

A significant advantage of certain maytansinoid-based anticancer agents, particularly when delivered via antibody-drug conjugates (ADCs), is their ability to induce a "bystander effect." This phenomenon occurs when the cytotoxic payload, once released from the ADC within a target cancer cell, diffuses to and kills neighboring, antigen-negative cancer cells aacrjournals.orgaacrjournals.org. This effect is crucial for treating heterogeneous tumors where not all cells express the target antigen aacrjournals.orgnih.gov.

The bystander killing capacity of maytansinoid ADCs is largely dependent on the properties of the released cytotoxic metabolite aacrjournals.orgaacrjournals.org. For a potent bystander effect to occur, the released payload must be membrane-permeable, allowing it to traverse the cell membrane of the target cell and enter adjacent cells aacrjournals.orgacs.org. The design of the linker connecting the maytansinoid to the antibody plays a critical role in this process. Cleavable linkers are necessary to ensure the release of the active toxin molecule .

Preclinical studies have demonstrated the importance of linker chemistry and payload hydrophobicity in modulating the bystander effect. For instance, maytansinoid ADCs with peptide-cleavable linkers have been designed to efficiently release hydrophobic, membrane-permeable metabolites, leading to greater bystander killing compared to those with disulfide linkers aacrjournals.orgnih.govmorressier.com. The hydrophobicity of the released catabolites has been shown to correlate with the extent of bystander killing in vitro acs.orgmorressier.com.

In vivo preclinical models, such as mixed tumor xenografts containing both antigen-positive and antigen-negative cells, have been instrumental in demonstrating the bystander effect. In these models, treatment with maytansinoid ADCs capable of bystander killing resulted in the elimination of both cell populations, leading to significant tumor regression nih.govcore.ac.ukresearchgate.net. The potency of the payload can also influence the extent of bystander killing, with more potent payloads requiring a lower percentage of antigen-positive cells to achieve a therapeutic effect aacrjournals.org.

The following table summarizes key preclinical models and findings related to the bystander killing effects of maytansinoid-based ADCs.

| Preclinical Model | Key Findings | Reference |

| Admixed tumor model (CD30+ and CD30- Karpas 299 cells) | A CD30-targeting ADC delivering a membrane-permeable maytansinoid demonstrated potent bystander killing of neighboring CD30- cells. | aacrjournals.orgcore.ac.uk |

| Mixed cell population assays (Ag+ and Ag- cells) | ADCs with higher in vitro bystander killing required a lower number of antigen-positive (Ag+) cells to kill the antigen-negative (Ag-) cells. | acs.org |

| Heterogeneous HT-29 xenografts | An anti-CanAg maytansinoid ADC with a dipeptide linker was more efficacious than one with a disulfide linker, demonstrating superior bystander killing in a heterogeneous tumor model. | nih.gov |

| Mixed COLO 205 (CanAg-positive) and Namalwa (CanAg-negative) xenografts | An immunoconjugate with a disulfide linker (huC242-DM1) effectively killed both antigen-positive and bystander antigen-negative cells, leading to tumor regression. | researchgate.net |

Advanced Delivery Systems: Antibody Drug Conjugates Adcs for Maytansinol 3 Propionate

Fundamental Design Principles of Maytansinoid-based ADCs

The efficacy and safety of a maytansinoid-based ADC are critically dependent on the interplay between its three core components: the monoclonal antibody (mAb), the chemical linker, and the maytansinoid payload. Each element is meticulously chosen and engineered to ensure the ADC remains stable in circulation, specifically targets tumor cells, internalizes efficiently, and releases the cytotoxic payload in its active form within the cancer cell.

The monoclonal antibody serves as the targeting moiety of the ADC, and its selection is paramount to the success of the therapeutic. An ideal target antigen for a maytansinoid-ADC should be highly expressed on the surface of tumor cells with minimal or no expression on healthy tissues. portico.org This differential expression is crucial for minimizing off-target toxicity. For instance, targets like HER2, which is overexpressed in a subset of breast cancers, have been successfully exploited for maytansinoid-ADC development. portico.org

Beyond expression levels, the internalization of the ADC upon binding to its target antigen is a critical factor. aacrjournals.org The mAb must not only bind to the cell surface but also be efficiently internalized, typically through receptor-mediated endocytosis, to deliver the maytansinoid payload into the cell. creativebiolabs.netresearchgate.net The rate of internalization and subsequent intracellular trafficking to the lysosome can significantly influence the efficacy of the ADC. nih.gov For example, some anti-ADAM9 monoclonal antibodies were identified as promising candidates for ADC development due to their efficient internalization by tumor cells. aacrjournals.org

Furthermore, the expression of the target antigen on normal tissues with a low mitotic index may be tolerable, given that maytansinoids primarily affect dividing cells. portico.org The selection process often involves extensive screening of potential targets to identify those with the most favorable expression and internalization characteristics for a given cancer type. aacrjournals.orgascopubs.org

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific conditions or enzymes present within the target cell.

Disulfide Linkers: These linkers are among the most common for maytansinoid ADCs and are designed to be cleaved in the reducing environment of the cell, where concentrations of glutathione (B108866) are significantly higher than in the bloodstream. The stability of the disulfide bond can be modulated by introducing steric hindrance around it. For example, the use of linkers like SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate) can create more hindered and stable disulfide bonds compared to less hindered ones like SPP (N-succinimidyl 3-(2-pyridyldithio)propionate). nih.govacs.org The release of lipophilic metabolites from disulfide-linked conjugates, such as DM4 and S-methyl-DM4, is believed to contribute to their potent in vivo efficacy, potentially through a "bystander effect" where the released drug can kill neighboring antigen-negative tumor cells. nih.gov

Acid-Labile Linkers: Hydrazone linkers are an example of acid-labile linkers that are stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 5-6). creative-biolabs.com However, their use has been associated with concerns about plasma stability, which can lead to premature drug release. creative-biolabs.commdpi.com

Peptidase-Labile Linkers: These linkers incorporate a peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B. creative-biolabs.com The valine-citrulline (Val-Cit) dipeptide is a widely used example, known for its good plasma stability and efficient cleavage within the lysosome. creative-biolabs.com A newer tri-glycyl peptide linker has also been developed, which, like non-cleavable linkers, relies on lysosomal degradation of the antibody but provides an additional cleavage site. aacrjournals.org

Non-cleavable linkers, such as those forming a thioether bond (e.g., SMCC - N-succinimidyl-4-(maleimidomethyl) cyclohexane-1-carboxylate), offer greater plasma stability compared to many cleavable linkers. creativebiolabs.netnih.gov With these linkers, the cytotoxic drug is released only after the complete proteolytic degradation of the antibody in the lysosome. creativebiolabs.netresearchgate.net This results in the release of the maytansinoid attached to the linker and a single amino acid (lysine). nih.gov While this approach enhances stability and can improve the therapeutic index, the resulting charged metabolite has limited membrane permeability, which may reduce the bystander killing effect. creativebiolabs.netresearchgate.net Ado-trastuzumab emtansine (T-DM1) is a clinically approved ADC that utilizes a non-cleavable thioether linker to connect the maytansinoid DM1 to the antibody. creative-biolabs.comnih.gov

The drug-to-antibody ratio (DAR) refers to the average number of maytansinoid molecules conjugated to a single antibody. It is a critical parameter that significantly influences the ADC's potency, pharmacokinetics, and therapeutic window. nih.govresearchgate.net

In vitro, a higher DAR generally leads to increased potency. nih.govacs.org However, this does not always translate to improved in vivo efficacy. nih.govacs.org Preclinical studies have shown that maytansinoid conjugates with a very high DAR (e.g., 9-10) can exhibit rapid clearance from the bloodstream, primarily through accumulation in the liver. nih.govacs.org This accelerated clearance can lead to decreased efficacy and a narrower therapeutic index. nih.govacs.org Conversely, ADCs with a DAR ranging from 2 to 6 have demonstrated a better therapeutic index. nih.govacs.org For many maytansinoid ADCs, an average DAR of 3-4 has been found to provide a good balance of potency and favorable pharmacokinetics. nih.govacs.org

Linker Chemistry and Stability for Maytansinoid Payloads

Preclinical Evaluation of Maytansinoid-ADC Efficacy

The antitumor activity of maytansinoid-ADCs has been extensively evaluated in various preclinical models, including in vitro cell-based assays and in vivo xenograft studies using human tumor cell lines or patient-derived tumors. These studies are crucial for demonstrating proof-of-concept, optimizing ADC design, and selecting promising candidates for clinical development.

In vivo efficacy is often assessed in immunocompromised mice bearing subcutaneous tumors. For example, IMGC936, an ADC targeting ADAM9 and carrying a maytansinoid payload, demonstrated potent antitumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. aacrjournals.org Similarly, SAR428926, an anti-LAMP1 ADC with a DM4 payload, showed outstanding efficacy with complete tumor regressions in a panel of over 50 PDX solid tumor models. aacrjournals.org Notably, in this study, while the presence of the target antigen was required for activity, there was no linear correlation between the level of antigen expression and the antitumor response across the different PDX models. aacrjournals.org

The choice of linker can also significantly impact in vivo efficacy. Studies comparing disulfide-linked and thioether-linked anti-CanAg antibody-maytansinoid conjugates in colon cancer xenograft models found that the conjugate with intermediate disulfide bond stability (huC242-SPDB-DM4) displayed the best efficacy. nih.govacs.org This highlights the importance of optimizing linker stability to achieve maximal therapeutic benefit.

The following table summarizes selected preclinical efficacy data for various maytansinoid-ADCs:

| ADC Name | Target Antigen | Maytansinoid Payload | Linker Type | Xenograft Model | Key Efficacy Finding |

| IMGC936 | ADAM9 | DM21-C | Cleavable (Peptide) | EBC-1 (NSCLC) | Complete and durable remissions in 6/6 mice following a single dose. researchgate.net |

| SAR428926 | LAMP1 | DM4 | Cleavable (Disulfide) | >50 PDX Models | Outstanding efficacy with complete regressions at a 5 mg/kg single dose. aacrjournals.org |

| huC242-SPDB-DM4 | CanAg | DM4 | Cleavable (Disulfide) | COLO 205, HT-29 (Colon) | Superior efficacy compared to conjugates with more or less stable disulfide linkers. acs.org |

| Anti-EpCAM-CX-AMC | EpCAM | DM1 | Peptide | Calu3 (Lung) | Compared for efficacy against the SMCC-linked version. aacrjournals.org |

| Anti-CD22-PBD ADC | CD22 | PBD | Not specified | NHL Xenograft | >98% of PBD recovered from tumor was bound to DNA. nih.gov |

These preclinical studies underscore the potential of maytansinoid-ADCs as potent and selective anticancer agents and provide valuable insights into the complex relationships between ADC design parameters and in vivo performance.

Target-Specific Cytotoxicity in Cultured Cancer Cells

The effectiveness of maytansinoid-based ADCs begins with their ability to induce potent and specific cell death in cancer cell lines that express the target antigen. In vitro studies are crucial for determining the antigen-specific cytotoxicity of these conjugates. For example, novel maytansinoid immunoconjugates have demonstrated high antigen-specific cytotoxicity against various cultured human cancer cells, with 50% inhibiting concentrations (IC50) in the picomolar range, between 10 to 40 pM. researchgate.net

The cytotoxic potency can be influenced by the specific maytansinoid derivative used as the payload. Studies comparing major metabolites of different ADCs found that S-methyl-DM1 and S-methyl-DM4 were more potent than the parent compound, maytansine (B1676224), across a panel of human carcinoma cell lines. aacrjournals.org Another example, the ADC STRO-001, exhibited potent nanomolar cytotoxicity in various non-Hodgkin lymphoma (NHL) cell lines. nih.gov Similarly, IMGC936, an ADC targeting ADAM9, demonstrated targeted cytotoxicity across a range of ADAM9-positive tumor cell lines, with activity significantly greater than that of a non-targeting conjugate. researchgate.net These findings underscore the principle that linking a maytansinoid to a targeting antibody can produce highly potent and selective anticancer agents in a laboratory setting.

Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs in Cancer Cell Lines

| ADC | Target Antigen | Cancer Cell Type | Observed Cytotoxicity |

|---|---|---|---|

| Novel Immunoconjugates | Various | Human Cancer Cells | IC50: 10 - 40 pM researchgate.net |

| STRO-001 | CD74 | Non-Hodgkin Lymphoma (NHL) | Nanomolar activity nih.gov |

| IMGC936 | ADAM9 | Various ADAM9-positive tumors | >2 logs greater than non-targeting ADC researchgate.net |

Tumor Growth Inhibition and Regression in Animal Models

Following successful in vitro validation, the efficacy of maytansinoid ADCs is evaluated in preclinical animal models. These in vivo studies are critical for assessing the conjugate's ability to control tumor growth and induce regression in a complex biological system.

Numerous studies have demonstrated the potent antitumor activity of maytansinoid ADCs in various xenograft models:

Complete Tumor Regression: A single dose of an anti-EpCAM-DM1 conjugate with a hydrophilic PEG4Mal linker led to complete tumor regressions in all treated mice in a multidrug-resistant (MDR1-positive) human colon carcinoma xenograft model (HCT-15). aacrjournals.org

Tumor Eradication: An ADC targeting CD74 (STRO-001) resulted in the eradication of tumors in animal models of B-cell non-Hodgkin lymphoma. nih.gov

Broad Antitumor Activity: The next-generation ADC, IMGC936, which targets ADAM9, showed potent antitumor activity in both cell line-derived and patient-derived xenograft models of non-small cell lung, gastric, and colorectal cancers. researchgate.netaacrjournals.orgnih.gov

Bystander Killing Efficacy: Maytansinoid ADCs designed to provide improved bystander killing (the ability to kill adjacent, antigen-negative tumor cells) have shown improved efficacy in vivo compared to previously described maytansinoid conjugates, particularly in models with heterogeneous antigen expression. acs.org For instance, in a heterogeneously expressing HT-29 xenograft model, an immolative ADC (8c) led to a larger reduction in median tumor size and more complete responses than a comparator ADC (8a). acs.org

These preclinical results consistently show that maytansinoid ADCs can effectively inhibit tumor growth and, in many cases, lead to complete tumor regression, providing a strong rationale for their clinical development. nih.gov

Table 2: Efficacy of Maytansinoid ADCs in Animal Xenograft Models

| ADC Construct | Tumor Model | Key Finding |

|---|---|---|

| anti-EpCAM-PEG4Mal-DM1 | HCT-15 (MDR1-positive colon) | Complete tumor regression in 100% of mice at 680 µg/kg. aacrjournals.org |

| STRO-001 | B-cell Non-Hodgkin Lymphoma | Tumor eradication. nih.gov |

| IMGC936 | NSCLC, Gastric, Colorectal | Compelling anti-tumor activity in multiple xenograft models. researchgate.netaacrjournals.org |

| Anti-c-Met ADC (8c) | HT-29 (Heterogeneous) | Larger reduction in median tumor size vs. comparator. acs.org |

| Anti-CD22-DM3 | BJAB.luc (Non-Hodgkin Lymphoma) | Significant tumor growth inhibition compared to vehicle. researchgate.net |

Strategies for Overcoming Intrinsic and Acquired Resistance Mechanisms to ADCs

Despite the clinical promise of ADCs, both inherent and acquired drug resistance remain significant challenges. adcreview.com Resistance mechanisms can be complex, involving either the antibody or the payload component of the ADC. jci.org These can include reduced antigen expression, altered ADC internalization and trafficking, upregulation of drug efflux pumps (like MDR1), and changes in the payload's target. jci.orgresearchgate.netmdpi.com

Researchers are actively developing strategies to circumvent these resistance mechanisms:

Altering Linker and Payload: One key strategy involves modifying the ADC's components. For example, breast cancer cells that developed resistance to a trastuzumab-maytansinoid ADC with a non-cleavable linker retained sensitivity to ADCs containing a cleavable linker and an auristatin payload. adcreview.comaacrjournals.org This suggests that switching ADC components can overcome specific resistance pathways. nih.gov

Bypassing Efflux Pumps: The overexpression of the MDR1 (P-glycoprotein) transporter is a common resistance mechanism for maytansinoids. aacrjournals.org To overcome this, researchers have designed conjugates with more hydrophilic linkers (e.g., PEG4Mal). The resulting hydrophilic metabolites are poor substrates for the MDR1 pump, are better retained within cancer cells, and show markedly more effective tumor eradication in MDR1-expressing xenograft models. aacrjournals.org

Payload Diversification and Combination Therapy: Since resistance can be payload-specific, diversifying the cytotoxic agent is a viable approach. jci.org This can involve the sequential use of ADCs targeting the same antigen but with different classes of payloads to reduce the risk of cross-resistance. revvity.com Combining ADCs with other therapeutic agents, such as tyrosine kinase inhibitors or DNA damage response inhibitors, is also being explored to target multiple pathways simultaneously. revvity.comnih.gov

Next-Generation ADCs: The development of novel ADCs with improved designs, such as those with different payloads or bispecific antibodies, represents another avenue to combat resistance. mdpi.com For instance, trastuzumab deruxtecan (B607063) (T-DXd), with its topoisomerase I inhibitor payload and high drug-to-antibody ratio, has shown efficacy in patients whose tumors have become resistant to the maytansinoid-based ADC, T-DM1. mdpi.com

These evolving strategies demonstrate a rational, mechanism-based approach to overcoming the challenge of resistance in ADC therapy.

Development of Dual-Payload and Next-Generation Maytansinoid ADCs

To enhance therapeutic efficacy and overcome the challenges of tumor heterogeneity and drug resistance, researchers are developing next-generation and dual-payload ADCs. mdpi.comnih.gov